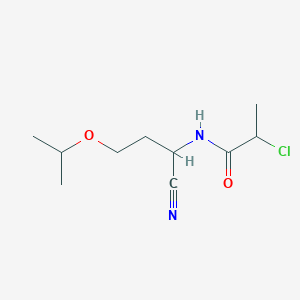![molecular formula C13H18N2O5S B7432215 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid](/img/structure/B7432215.png)
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid, also known as TAPB, is a synthetic peptide that has gained attention in the field of scientific research due to its potential applications in drug development. TAPB is a type of peptide that is composed of amino acids and has a complex structure.
Wirkmechanismus
The mechanism of action of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is complex and not fully understood. However, it is believed that 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid works by binding to specific receptors on the surface of cells, which triggers a cascade of signaling events that ultimately leads to the desired biological effect. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to interact with a variety of receptors, including G protein-coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has also been shown to have antioxidant properties, which could be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is that it is a synthetic peptide, which means that it can be easily synthesized in large quantities. This makes it a useful tool for researchers who need large amounts of a specific peptide for their experiments. However, one limitation of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is that it is a complex molecule, which makes it difficult to study its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid. One area of interest is the development of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid's mechanism of action and potential side effects. In addition, researchers are interested in exploring the potential use of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid in combination with other drugs for the treatment of diseases. Finally, the development of new synthesis methods for 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid could lead to the production of more efficient and cost-effective peptides.
Conclusion
In conclusion, 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid is a synthetic peptide that has shown promise in the field of scientific research. Its potential applications in drug development, antimicrobial, antitumor, and anti-inflammatory properties, immunomodulatory effects, and antioxidant properties make it a useful tool for researchers. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the solid support, purified, and characterized.
Wissenschaftliche Forschungsanwendungen
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been studied extensively for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has also been studied for its potential use in the treatment of cardiovascular diseases and diabetes. In addition, 3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[4-[(2-thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-11(15-6-3-13(18)19)2-1-5-14-12(17)8-20-10-4-7-21-9-10/h4,7,9H,1-3,5-6,8H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVSPCPVUGTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1OCC(=O)NCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(2-Thiophen-3-yloxyacetyl)amino]butanoylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopropyl-N-[2-(methylcarbamoylamino)ethyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7432144.png)
![5-[(2-Chloropropanamido)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7432146.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]propanamide](/img/structure/B7432149.png)
![tert-butyl N-[1-[[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B7432157.png)
![2-chloro-1-(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)propan-1-one](/img/structure/B7432162.png)
![N-[(4-cyanocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7432166.png)
![tert-butyl N-[3-[[[(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl]amino]methyl]oxetan-3-yl]carbamate](/img/structure/B7432173.png)
![3-[4-[2-(1-Hydroxycyclohexyl)ethylcarbamoylamino]butanoylamino]propanoic acid](/img/structure/B7432191.png)
![3-[4-[[2-(Cyclopropylmethoxy)acetyl]amino]butanoylamino]propanoic acid](/img/structure/B7432193.png)
![Methyl 5-oxo-5-[2-(2-phenylmethoxyphenyl)ethylamino]pentanoate](/img/structure/B7432202.png)
![N-[3-(trifluoromethyl)-4-[[(3,4,5-trimethoxybenzoyl)amino]carbamoylamino]phenyl]benzamide](/img/structure/B7432207.png)
![3-[4-[(3-Cyclobutylmorpholine-4-carbonyl)amino]butanoylamino]propanoic acid](/img/structure/B7432217.png)
![N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide](/img/structure/B7432231.png)